(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
an impurity of cefprozil
Brand Name:
Vulcanchem
CAS No.:
107937-01-9
VCID:
VC0193848
InChI:
InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1
SMILES:
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula:
C10H12N2O3S
Molecular Weight:
240.28 g/mol
(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 107937-01-9
Impurities
VCID: VC0193848
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol
Purity: > 95%
CAS No. | 107937-01-9 |
---|---|
Product Name | (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C10H12N2O3S |
Molecular Weight | 240.28 g/mol |
IUPAC Name | (6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1 |
Standard InChIKey | ZYLDQHILNOZKIF-DHLUJLSBSA-N |
Isomeric SMILES | C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
SMILES | CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Canonical SMILES | CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Description | an impurity of cefprozil |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-3-(1E)-1-propen-1-yl-, (6R,7R)- |
PubChem Compound | 10220388 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume